molecular formula C18H15Cl2NO3S B2784790 2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1219905-76-6

2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2784790
CAS No.: 1219905-76-6
M. Wt: 396.28
InChI Key: RHQSYWNCWYDJCC-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol, furan-2-carbaldehyde, and thiophene-3-carbaldehyde.

    Formation of Intermediates: The first step involves the formation of intermediates through reactions such as halogenation and formylation.

    Coupling Reactions: The intermediates are then coupled using reagents like acetic anhydride and catalysts to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and intermediates.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions and activities.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with similar structural features.

    N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide: Lacks the dichlorophenoxy group but shares other structural elements.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3S/c19-14-3-4-17(16(20)8-14)24-11-18(22)21(9-13-5-7-25-12-13)10-15-2-1-6-23-15/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQSYWNCWYDJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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